N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Overview
Description
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound featuring a benzodioxine core with thiophene and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxine core. The thiophene groups are introduced through thiophene-based intermediates, which are then sulfonylated and coupled with the benzodioxine core under controlled conditions. Common reagents include thiophene, sulfonyl chlorides, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene rings or the benzodioxine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the sulfonyl groups can produce thiols or sulfides .
Scientific Research Applications
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene rings may also play a role in binding to biological targets, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-based Compounds: Such as thiophene-2-carboxylic acid and thiophene-2-sulfonamide.
Benzodioxine Derivatives: Including 2,3-dihydro-1,4-benzodioxine and its various substituted forms.
Uniqueness
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of its benzodioxine core with thiophene and sulfonamide groups, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S4/c20-28(21,18-4-2-10-27-18)17(16-3-1-9-26-16)12-19-29(22,23)13-5-6-14-15(11-13)25-8-7-24-14/h1-6,9-11,17,19H,7-8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYNPBQKJJZYIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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